molecular formula C8H15N5 B13326518 N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine

N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine

Katalognummer: B13326518
Molekulargewicht: 181.24 g/mol
InChI-Schlüssel: IUJBBNNSVBEBQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine is a chemical compound with a complex structure that includes both pyrimidine and ethylenediamine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine typically involves the reaction of 2,4-diamino-6-methylpyrimidine with 2-chloroethylamine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-pressure hydrogenation reactors can facilitate the reduction steps involved in the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Diamino-6-methylpyrimidine: A precursor in the synthesis of N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine.

    2-Chloroethylamine: Another precursor used in the synthesis.

    N-(2-aminoethyl)pyrimidine: A structurally related compound with similar properties.

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both pyrimidine and ethylenediamine

Eigenschaften

Molekularformel

C8H15N5

Molekulargewicht

181.24 g/mol

IUPAC-Name

2-N-(2-aminoethyl)-4-N,6-dimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C8H15N5/c1-6-5-7(10-2)13-8(12-6)11-4-3-9/h5H,3-4,9H2,1-2H3,(H2,10,11,12,13)

InChI-Schlüssel

IUJBBNNSVBEBQA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NCCN)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.